t-Butylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C14H18Fe . It consists of a ferrocene core, where an iron atom is sandwiched between two cyclopentadienyl rings, with a tert-butyl group attached to one of the rings. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
t-Butylferrocene can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of ferrocene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another method involves the reaction of ferrocene with tert-butyl magnesium chloride, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
t-Butylferrocene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride, silver nitrate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ferrocenium salts.
Reduction: Reduced ferrocene derivatives.
Substitution: Various substituted ferrocenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
t-Butylferrocene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of t-Butylferrocene involves its ability to undergo redox reactions, which makes it useful in various catalytic processes. The iron center in this compound can alternate between different oxidation states, facilitating electron transfer reactions. This property is exploited in applications such as electrocatalysis and redox flow batteries .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The parent compound without the tert-butyl group.
Ethylferrocene: Similar structure with an ethyl group instead of a tert-butyl group.
Vinylferrocene: Contains a vinyl group attached to the cyclopentadienyl ring.
Uniqueness
t-Butylferrocene is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it more resistant to certain reactions compared to its simpler counterparts like ferrocene and ethylferrocene .
Eigenschaften
Molekularformel |
C14H18Fe |
---|---|
Molekulargewicht |
242.14 g/mol |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H; |
InChI-Schlüssel |
DOUYOVFHQKVSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.